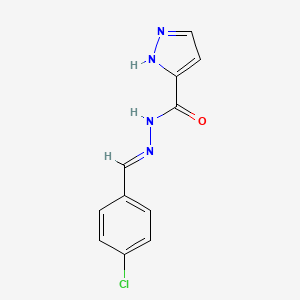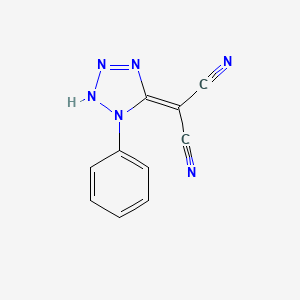
N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound with the linear formula C14H11ClN2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound named (E)-N’-(4-chloro benzylidene) hydrazinecarbothiohydrazide has been synthesized by reacting 4-chloro benzaldehyde and thiocarbohydrazide under microwave irradiation without catalyst under solvent-free condition . Another compound, N-(4-chlorobenzylidene)- 4-methoxyaniline (CBMA), was synthesized by the condensation reaction between p-chlorobenzaldehyde and p-methoxyaniline .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques. For example, the lattice parameters of CBMA were recorded using single crystal X-ray diffraction method . The presence of functional groups in these compounds was confirmed by Fourier transform infrared analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the [3 + 2] cycloaddition reactions of dibromoformaldoxime and (Z)-, (E)-3- (4-chlorobenzylidene)-1-methylindolin-2-one have been investigated using density functional theory .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the optical nature of 4-methyl N-(4-chlorobenzylidene) aniline (4CBT) was illustrated with the help of cut-off wavelength and the transparency of the titled compound . The thermal stability of the grown crystal was analyzed by thermogravimetric technique .Scientific Research Applications
Optical Applications in Electronics
N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide shows promise in the field of electronics due to its optical properties. Studies have indicated that similar compounds exhibit third-order nonlinear optical properties, which are measured by Z-scan techniques . These properties are crucial for applications such as photonic devices, where the ability to manipulate light is essential. The compound’s potential for high optical transparency and cutoff wavelength makes it suitable for laser frequency conversion applications .
Medicinal Chemistry
In medicinal chemistry, compounds like N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide are explored for their therapeutic potential. Thiazolidine derivatives, which share structural similarities, have shown diverse therapeutic and pharmaceutical activities . They are used in probe design and have been synthesized using various agents to improve yield, purity, selectivity, and pharmacokinetic activity. The clinical applications in various biological targets are critically reviewed, providing a foundation for designing next-generation drug candidates .
Materials Science
The compound’s relevance in materials science stems from its potential use in creating organic nonlinear optical (NLO) materials. These materials are intensively studied for their role in optical signal processing and THz generation. The nonlinear optical phenomenon is significant for various applications such as optical power limiting and sensitive high-power laser pulse optical devices . The compound’s molecular structure, which allows for high delocalization of π-electrons, could contribute to its suitability for these applications.
Environmental Science
While specific environmental applications of N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide are not directly reported, related compounds have been studied for their potential environmental impact. For instance, certain hydrazones are known for their charge-transporting properties, which are used in electrophotography . Understanding the environmental implications of such compounds is crucial for developing sustainable practices in material production and usage.
Agriculture
In the agricultural sector, hydrazide-hydrazones have been reported to possess a wide variety of pharmacological activities, which could be leveraged for plant protection and growth enhancement. These include anti-bacterial, anti-convulsant, and anti-inflammatory activities . The compound’s potential for creating new pesticides or herbicides could be explored, contributing to more effective crop management strategies.
Energy Sector
Compounds with similar structures have been investigated for their two-photon absorption properties, which are relevant for optical limiting applications . This is particularly important in the development of materials for energy-efficient optical devices. The compound’s ability to attenuate optical radiation at higher levels could be beneficial for creating self-activating optical switches and protective eyewear.
Mechanism of Action
Target of Action
The primary target of N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is Monoamine Oxidases (MAOs) . MAOs are enzymes that regulate neurotransmitters, and changes in their regulation can lead to neurogenerative diseases . Therefore, inhibitors of MAOs, like N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide, are used to treat such diseases .
Mode of Action
The compound interacts with its targets, the MAOs, by inhibiting their action . This inhibition results in the regulation of neurotransmitter levels, which can help manage neurogenerative diseases
Biochemical Pathways
The compound affects the biochemical pathways involving neurotransmitters such as adrenaline, noradrenaline, dopamine, -phenylethylamine, and benzylamine . These neurotransmitters are metabolized by MAOs, and the inhibition of MAOs by N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide can affect this metabolism .
Result of Action
The molecular and cellular effects of N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide’s action are primarily related to its inhibition of MAOs. This inhibition can lead to changes in neurotransmitter levels, potentially helping to manage neurogenerative diseases .
properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c12-9-3-1-8(2-4-9)7-14-16-11(17)10-5-6-13-15-10/h1-7H,(H,13,15)(H,16,17)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBDNSCGIHLYGT-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-3H-imidazo[4,5-b]pyridine](/img/structure/B5598406.png)

![2-(4-allyl-2-methoxyphenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5598416.png)
![1-(2-methoxyphenyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5598420.png)

![1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5598451.png)

![4-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5598472.png)
![3-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide](/img/structure/B5598475.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5598478.png)
![2-{2-[2-(benzoylamino)-3-(2,5-dimethoxyphenyl)acryloyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5598482.png)
![N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)
![methyl 3-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5598504.png)
